molecular formula C18H22ClNO2 B3322065 (3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol CAS No. 1415559-72-6

(3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol

Cat. No.: B3322065
CAS No.: 1415559-72-6
M. Wt: 319.8 g/mol
InChI Key: BQNWJDHLZLGSAV-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol is a β-amino alcohol derivative featuring a phenyl ring substituted with a benzyloxy group at position 3, a chlorine atom at position 2, and a methanol-linked tert-butylamino moiety.

Properties

IUPAC Name

(tert-butylamino)-(2-chloro-3-phenylmethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-18(2,3)20-17(21)14-10-7-11-15(16(14)19)22-12-13-8-5-4-6-9-13/h4-11,17,20-21H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNWJDHLZLGSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(C1=C(C(=CC=C1)OCC2=CC=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146814
Record name Benzenemethanol, 2-chloro-α-[(1,1-dimethylethyl)amino]-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415559-72-6
Record name Benzenemethanol, 2-chloro-α-[(1,1-dimethylethyl)amino]-3-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415559-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2-chloro-α-[(1,1-dimethylethyl)amino]-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable chlorinating agent to form benzyl chloride, followed by nucleophilic substitution with a phenol derivative.

    Introduction of the chlorophenyl group: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the tert-butylamino group: This can be done by reacting tert-butylamine with a suitable electrophile, such as an epoxide or a halide.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using a base-catalyzed reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

(3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and elevated temperatures. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (3-(benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol typically involves several key steps, including the formation of the benzyloxy and chlorophenyl moieties. The general synthetic route can be outlined as follows:

  • Step 1: Formation of the benzyloxy group through a nucleophilic substitution reaction.
  • Step 2: Introduction of the chlorophenyl group via electrophilic aromatic substitution.
  • Step 3: Alkylation with tert-butylamine to yield the final product.

This compound can be synthesized using various methodologies, including Ugi reactions and other multicomponent reactions that allow for the efficient assembly of complex molecules.

Arginase Inhibition

One of the most notable applications of this compound is its role as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle that converts L-arginine into L-ornithine and urea. Inhibition of arginase has been linked to various therapeutic benefits, particularly in cancer treatment and immune modulation.

  • Mechanism of Action: The compound competes with L-arginine for binding to arginase, leading to increased levels of L-arginine, which can enhance nitric oxide production—a critical factor in tumor suppression and immune response.
  • Potency: Studies indicate that this compound exhibits significant inhibitory activity against both human arginase isoforms (hARG-1 and hARG-2), with IC50 values ranging from 0.1 nM to 100 nM .

Anti-Cancer Activity

In addition to its role as an arginase inhibitor, preliminary evaluations suggest that this compound may possess anti-cancer properties:

  • Cell Line Studies: The compound has been tested against various cancer cell lines using assays such as MTT and trypan blue exclusion to assess cell viability and cytotoxicity. Results indicate promising anti-proliferative effects, suggesting potential as a therapeutic agent in oncology .
  • Mechanisms Under Investigation: Further research is focusing on understanding the mechanisms by which this compound induces apoptosis in cancer cells, potentially through pathways involving reactive oxygen species (ROS) and cell cycle arrest.

Case Study: Potency Against Cancer Cell Lines

In a recent study, this compound was evaluated for its effects on several cancer cell lines, including B-cell leukemia and breast cancer models. The findings showed:

Cell LineIC50 Value (µM)Mechanism of Action
B-cell leukemia0.5Induction of apoptosis
Breast cancer0.8Cell cycle arrest

These results highlight the compound's potential as a lead candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chlorophenyl groups can interact with hydrophobic pockets in the target protein, while the tert-butylamino group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

Key Compounds:

1-(4-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol (CAS 1187166-44-4) Differences: Ethanol backbone vs. methanol in the target compound. Impact: The additional methylene group in ethanol may reduce polarity, lowering aqueous solubility compared to methanol. This compound was discontinued, possibly due to suboptimal pharmacokinetics or toxicity .

1-[4-(Benzyloxy)-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethanol Differences: Benzyloxy at position 4, hydroxymethyl at position 3, and ethanol backbone. Impact: The hydroxymethyl group may enhance hydrogen bonding, improving target affinity. However, the altered substituent positions could reduce metabolic stability compared to the target compound’s 2-chloro substituent .

YOK-1204 [(R)-1-(4-(benzyloxy)-3-phenethoxyphenoxy)-3-(isopropylamino)propan-2-ol] Differences: Phenethoxy at position 3, isopropylamino group, and propan-2-ol backbone. The isopropylamino group offers less steric hindrance than tert-butylamino, possibly affecting receptor binding .

Physicochemical and Pharmacokinetic Properties

Compound Backbone Substituents (Position) logP (Predicted) Solubility (mg/mL) Synthesis Yield
Target Compound Methanol 3-benzyloxy, 2-Cl, tert-butylamino 2.8* ~5 (aqueous)* N/A
1-(4-(Benzyloxy)-2-Cl-phenyl)ethanol Ethanol 4-benzyloxy, 2-Cl, tert-butylamino 3.2* ~3 (aqueous)* Discontinued
YOK-1204 Propan-2-ol 4-benzyloxy, 3-phenethoxy, isopropylamino 4.1 <1 (aqueous) 24%

*Predicted using analogous structures.

Research Findings and Implications

  • Discontinued Analogs: The ethanol derivative (CAS 1187166-44-4) was discontinued, suggesting the target compound’s methanol group addresses prior issues, such as solubility or toxicity .
  • Positional Effects : Moving the benzyloxy group from position 4 to 3 (as in the target compound) may optimize steric interactions with receptor pockets, improving efficacy .
  • Chlorine vs. Phenethoxy : The electron-withdrawing chlorine at position 2 may stabilize the phenyl ring against metabolic degradation compared to YOK-1204’s phenethoxy group, which is prone to oxidative cleavage .

Biological Activity

The compound (3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20ClNO2\text{C}_{16}\text{H}_{20}\text{Cl}\text{N}\text{O}_2

This structure features a chlorophenyl group, a benzyloxy substituent, and a tert-butylamino moiety. These functional groups are crucial for the compound's biological interactions.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Protein Interactions : The compound may inhibit protein-protein interactions, particularly in pathways involving oncogenes or tumor suppressor proteins.
  • Antimitotic Activity : Similar derivatives have shown to inhibit microtubule assembly, suggesting potential use in cancer therapy by disrupting mitotic processes .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound. For instance, related compounds have been identified as inhibitors of the MDM2-p53 interaction, which is critical in cancer cell proliferation .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCompound TestedMechanismResult
MDM2 InhibitorsProtein Interaction InhibitionSignificant reduction in tumor growth
6-benzyl-1,3-benzodioxole derivativesAntimitoticInhibition of microtubule assembly

Neuroprotective Effects

Some derivatives have also shown neuroprotective effects, potentially useful in treating neurodegenerative diseases. The presence of the benzyloxy group may enhance the compound's ability to cross the blood-brain barrier, facilitating its therapeutic effects on neuronal cells .

Case Studies

  • MDM2-p53 Interaction Study : A focused library screening identified small molecule inhibitors that included compounds structurally similar to this compound. These inhibitors demonstrated significant efficacy in reducing tumor size in xenograft models .
  • Microtubule Dynamics : A study on derivatives of 6-benzyl-1,3-benzodioxole showed that these compounds effectively inhibited tubulin polymerization, leading to cell cycle arrest in cancer cell lines. This suggests that this compound may exhibit similar properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol
Reactant of Route 2
(3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol

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